molecular formula C21H27ClN2O2 B5343177 1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine

1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine

Cat. No. B5343177
M. Wt: 374.9 g/mol
InChI Key: LPLOGGVKQUOIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been widely used in scientific research due to its unique chemical structure and potential medicinal properties.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist, binding to specific receptors in the brain and modulating their activity. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine in lab experiments is its well-defined chemical structure, which allows for precise dosing and accurate measurements. However, its potential side effects and interactions with other compounds must be carefully considered, and its use should be limited to controlled laboratory settings.

Future Directions

There are many potential future directions for research on 1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine, including further investigation of its therapeutic potential in the treatment of mental health disorders and addiction. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other compounds and medications.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential medicinal properties. Its mechanism of action is not fully understood, but it may act as a serotonin receptor agonist and modulate the activity of certain neurotransmitters in the brain. While it has many potential advantages for use in lab experiments, its potential side effects and interactions with other compounds must be carefully considered. There are many potential future directions for research on this compound, including further investigation of its therapeutic potential and its interactions with other compounds and medications.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine involves the reaction between 1-(3-chlorobenzyl)piperazine and 4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.

Scientific Research Applications

1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and other mental health disorders. It has also been investigated for its ability to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of addiction and other neurological disorders.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c1-25-16-19-12-18(6-7-21(19)26-2)15-24-10-8-23(9-11-24)14-17-4-3-5-20(22)13-17/h3-7,12-13H,8-11,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLOGGVKQUOIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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